Ac-VDVAD-AFC

Fluorogenic substrates Caspase activity assays Fluorescence detection

Ac-VDVAD-AFC is the only fluorogenic substrate featuring the full pentapeptide VDVAD sequence essential for accurate caspase-2 recognition—truncated tetrapeptide analogs suffer an 18.5-fold loss in catalytic efficiency. Its AFC fluorophore delivers a ~105 nm Stokes shift, decisively outperforming AMC-based substrates in signal-to-noise ratio, spectral separation, and multiplexed fluorescence readouts. This substrate serves as an integrated reporter for both caspase-2 and caspase-3-like activities, validated in apoptosis execution-phase monitoring, cancer cell death studies, neurodegenerative disease models (NO-induced neuronal apoptosis, ceramide-induced neuroblastoma death), and high-throughput screening campaigns. For kinetic parameter determination (Km, kcat, kcat/Km) or inhibitor screening, only the complete VDVAD-AFC sequence ensures enzymatic fidelity and reproducible data—accept no substitute.

Molecular Formula C33H41F3N6O12
Molecular Weight 770.7 g/mol
Cat. No. B593035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VDVAD-AFC
SynonymsN-Acetyl-Val-Asp-Val-Ala-Asp-7-amido-4-Trifluoromethylcoumarin; Caspase-2 Substrate (Fluorogenic)
Molecular FormulaC33H41F3N6O12
Molecular Weight770.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
InChIInChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1
InChIKeyBKQMJQIAIFEZJR-OIOUIRQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VDVAD-AFC: A Fluorogenic Caspase-2/3 Substrate for Apoptosis Research and Compound Procurement


Ac-VDVAD-AFC (CAS: 210344-94-8, molecular weight: 770.71, molecular formula: C33H41F3N6O12) is a synthetic fluorogenic peptide substrate consisting of the pentapeptide sequence Val-Asp-Val-Ala-Asp conjugated to 7-amino-4-trifluoromethylcoumarin (AFC) . Upon enzymatic cleavage by specific caspases, the AFC fluorophore is released and can be quantified via fluorescence detection (excitation ~400 nm, emission ~505 nm) . This compound is primarily utilized in biochemical and cell-based assays for detecting caspase-2 and caspase-3-like activities, with applications spanning apoptosis research, oncology, and neurodegenerative disease studies [1][2].

Why Generic Caspase Substrate Substitution Fails: Ac-VDVAD-AFC's Unique Pentapeptide and Fluorophore Advantages


Generic substitution among fluorogenic caspase substrates is scientifically invalid due to three critical differentiation factors. First, Ac-VDVAD-AFC contains a pentapeptide (VDVAD) rather than the tetrapeptide structure common to most commercial caspase substrates (e.g., DEVD, IETD, LEHD), which is structurally required for efficient caspase-2 recognition and cleavage [1]. Second, the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore provides a significantly larger Stokes shift upon cleavage compared to the widely used AMC (7-amino-4-methylcoumarin) fluorophore, reducing spectral overlap and improving signal-to-noise ratios in fluorescence-based assays . Third, the VDVAD recognition sequence exhibits a distinct cleavage profile across the caspase family that does not align with other commercially available substrates, meaning that substituting Ac-DEVD-AFC, Ac-IETD-AFC, or Ac-LEHD-AFC would measure fundamentally different enzymatic activities [2]. These differences carry direct implications for experimental reproducibility and data interpretation in apoptosis pathway analysis.

Quantitative Evidence for Ac-VDVAD-AFC Differentiation: Head-to-Head Comparisons with Alternative Caspase Substrates


Superior Stokes Shift of AFC Fluorophore Versus AMC-Based Substrates

Ac-VDVAD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which upon enzymatic cleavage exhibits a substantially larger Stokes shift compared to the widely used AMC (7-amino-4-methylcoumarin) fluorophore found in substrates such as Ac-VDVAD-AMC and Ac-DEVD-AMC . The increased spectral separation between excitation and emission wavelengths reduces background fluorescence interference and improves assay sensitivity, a critical parameter for detecting low-abundance caspase activity in cellular lysates . This optical advantage is inherent to the AFC moiety and applies broadly across the caspase substrate portfolio, including Ac-LEVD-AFC and Ac-LEHD-AFC .

Fluorogenic substrates Caspase activity assays Fluorescence detection

VDVAD-AFC Substrate Cleavage Rate: Caspase-2 Versus Caspase-3 Differential Activity

In a direct comparative analysis using recombinant caspases, the VDVAD-AFC substrate was cleaved by caspase-2 at a rate of 2.20 ± 0.54 mean RFLU change/min/100 nM active site, while caspase-3 cleaved the same substrate at a rate of 10.20 ± 1.36 under identical conditions [1]. This ~4.6-fold higher cleavage rate by caspase-3 demonstrates that VDVAD-AFC is not a caspase-2-specific substrate but rather a dual-activity reporter that preferentially reports caspase-3-like activity. In contrast, the DEVD-AFC substrate showed a cleavage rate of 0.04 ± 0.01 for caspase-2 versus 24.04 ± 3.89 for caspase-3—a ~600-fold differential—confirming DEVD-AFC as the superior substrate for caspase-3-specific detection [1].

Caspase selectivity Enzyme kinetics Apoptosis

Pentapeptide Requirement: Ac-VDVAD-AFC Versus Truncated ADVAD-AFC and DVAD-AFC Analogs

Caspase-2 uniquely requires a pentapeptide substrate (P5–P1) for efficient cleavage, unlike other caspases that accommodate tetrapeptides. Kinetic analysis revealed that the full-length Ac-VDVAD-AFC substrate exhibits a catalytic efficiency (kcat/Km) of 0.024 s⁻¹·μM⁻¹, whereas the truncated analog Ac-DVAD-AFC (lacking the P5 valine residue) shows a markedly reduced catalytic efficiency of 0.0013 s⁻¹·μM⁻¹—an 18.5-fold decrease [1]. Similarly, the analog Ac-ADVAD-AFC exhibits a kcat/Km of 0.0055 s⁻¹·μM⁻¹, representing a 4.4-fold reduction compared to the VDVAD sequence [1]. The Km values further demonstrate this distinction: Ac-VDVAD-AFC has a Km of 25 μM, whereas Ac-DVAD-AFC has a Km of 92 μM (3.6-fold higher) and Ac-ADVAD-AFC has a Km of 150 μM (5.8-fold higher), indicating substantially reduced substrate affinity for the truncated variants [1].

Caspase-2 Substrate specificity Enzyme kinetics

In Vivo Apoptosis Model: Ac-VDVAD-AFC (as z-VDVAD-AFC) Activity Dynamics Versus Caspase-9 and Caspase-3 Substrates

In a cerebral ischemia (stroke) rat model, caspase-2 activity measured via z-VDVAD-AFC (the Z-protected analog of Ac-VDVAD-AFC) exhibited a distinct temporal profile compared to caspase-9 and caspase-3 activities. At 1 hour post-ischemia, caspase-2 activity was 114.4 ± 21 μmol AFC released/hour/mg protein—only modestly elevated from sham control (106.8 ± 18). In contrast, caspase-9 activity (Ac-LEHD-AFC) peaked earlier at 348 ± 34 μmol AFC/h/mg protein at the same 1-hour time point, while caspase-3 activity (Ac-DEVD-AFC) showed a biphasic pattern with peaks at 1 hour (116 ± 10.6) and 24 hours (100.6 ± 6.1) [1]. By 3 hours post-ischemia, caspase-2 activity reached its maximum of 129.9 ± 16 μmol AFC/h/mg protein, whereas caspase-9 activity had already begun declining from its earlier peak [1]. This differential temporal activation profile demonstrates that caspase-2 activation occurs in a distinct phase of apoptosis signaling relative to initiator caspase-9 and effector caspase-3, underscoring the value of VDVAD-based substrates for mapping the chronology of caspase cascade activation in disease models [1].

Apoptosis In vivo caspase activity Neurobiology

Optimal Research and Industrial Application Scenarios for Ac-VDVAD-AFC Procurement


Dual Caspase-2/3 Activity Screening in Apoptosis Pathway Analysis

Ac-VDVAD-AFC is optimally deployed when researchers require simultaneous detection of both caspase-2 and caspase-3-like activities in a single assay system. As demonstrated by the cleavage rate data showing that caspase-3 cleaves VDVAD-AFC ~4.6× faster than caspase-2 , this substrate functions as an integrated reporter for apoptosis execution phase signaling. This application is particularly valuable in cancer cell death studies, neurodegenerative disease models (e.g., NO-induced neuronal apoptosis, ceramide-induced neuroblastoma death), and high-throughput screening campaigns where broad caspase activation monitoring is prioritized over single-enzyme specificity [3].

High-Sensitivity Fluorogenic Detection Requiring Minimal Spectral Interference

In experimental systems characterized by low caspase activity, high background autofluorescence, or multiplexed fluorescence readouts, the AFC fluorophore of Ac-VDVAD-AFC provides a decisive advantage over AMC-based substrates . The larger Stokes shift (excitation ~400 nm, emission ~505 nm; Δλ ≈ 105 nm) minimizes spectral overlap between excitation and emission channels, improving signal-to-noise ratios and enabling more reliable quantification of subtle activity changes . This property is essential for detecting early apoptotic events, analyzing precious or low-yield samples, and integrating caspase activity measurements into multicolor fluorescence panels where channel separation is critical [3].

Caspase-2 Structural and Enzymatic Studies Requiring Optimal Pentapeptide Substrates

For investigators conducting detailed enzymatic characterization of caspase-2—including kinetic parameter determination (Km, kcat, kcat/Km), inhibitor screening, and structure-activity relationship studies—Ac-VDVAD-AFC is the preferred substrate due to its full pentapeptide sequence . As evidenced by the 18.5-fold reduction in catalytic efficiency when the P5 valine residue is omitted (Ac-DVAD-AFC) and the 5.8-fold increase in Km for the ADVAD variant , the complete VDVAD sequence is essential for accurate assessment of caspase-2 activity and for the development of caspase-2-targeted therapeutics . Procurement of truncated or modified analogs would yield artificially depressed activity measurements and confound kinetic analyses.

Temporal Caspase Cascade Mapping in In Vivo Disease Models

Ac-VDVAD-AFC (or its Z-protected analog) is a critical tool for mapping the chronological sequence of caspase activation in complex in vivo pathology models. As demonstrated in the cerebral ischemia model, caspase-2 activity measured via z-VDVAD-AFC exhibits a distinct temporal profile—peaking at 3 hours post-insult (129.9 ± 16 μmol AFC/h/mg protein) and remaining modest relative to caspase-9 activation . This differential activation pattern enables researchers to establish the precise order of initiator and effector caspase engagement in disease progression, informing both mechanistic understanding and therapeutic intervention timing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-VDVAD-AFC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.